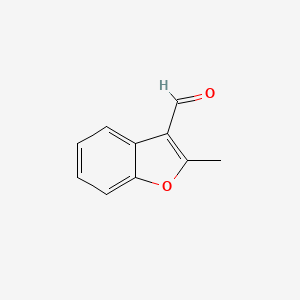
2-Méthylbenzofurane-3-carbaldéhyde
Vue d'ensemble
Description
2-Methylbenzofuran-3-carbaldehyde is an organic compound with the molecular formula C10H8O2 It is a derivative of benzofuran, characterized by the presence of a methyl group at the second position and an aldehyde group at the third position of the benzofuran ring
Applications De Recherche Scientifique
2-Methylbenzofuran-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of fine chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
Target of Action
Benzofuran compounds, a class to which 2-methylbenzofuran-3-carbaldehyde belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . These interactions could involve binding to the active sites of enzymes, interacting with cell surface receptors, or altering the properties of cellular membranes.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial cell wall synthesis (in the case of antibacterial activity), and oxidative stress responses (in the case of anti-oxidative activity).
Pharmacokinetics
The compound’s molecular weight (16017 g/mol) suggests that it may be well-absorbed and distributed throughout the body . The compound’s stability at ambient temperatures suggests that it may have a relatively long half-life in the body .
Result of Action
The compound’s reported biological activities suggest that it may have a variety of effects at the molecular and cellular levels . These could include inhibition of cell growth and proliferation, disruption of bacterial cell wall synthesis, and protection against oxidative stress.
Action Environment
The compound’s stability at ambient temperatures suggests that it may be relatively resistant to degradation under normal environmental conditions
Analyse Biochimique
Biochemical Properties
2-Methylbenzofuran-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-Methylbenzofuran-3-carbaldehyde and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules such as DNA and proteins, potentially causing modifications or damage .
Cellular Effects
The effects of 2-Methylbenzofuran-3-carbaldehyde on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby modulating cellular metabolism and protecting cells from oxidative damage . Additionally, 2-Methylbenzofuran-3-carbaldehyde has been found to affect cell proliferation and apoptosis, suggesting its potential role in cancer research .
Molecular Mechanism
At the molecular level, 2-Methylbenzofuran-3-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and altering gene expression . Additionally, 2-Methylbenzofuran-3-carbaldehyde can form covalent bonds with nucleophilic sites on biomolecules, leading to structural modifications and functional changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylbenzofuran-3-carbaldehyde have been observed to change over time. The compound exhibits stability under ambient conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to 2-Methylbenzofuran-3-carbaldehyde can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methylbenzofuran-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been found to exert protective effects against oxidative stress, while higher doses can lead to toxic effects, including liver damage and impaired kidney function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
2-Methylbenzofuran-3-carbaldehyde is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound can be metabolized to form various intermediates, which may further participate in conjugation reactions with glutathione or other cofactors . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body .
Transport and Distribution
Within cells and tissues, 2-Methylbenzofuran-3-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in certain tissues . The distribution of 2-Methylbenzofuran-3-carbaldehyde is influenced by its lipophilicity, allowing it to readily penetrate lipid-rich environments .
Subcellular Localization
The subcellular localization of 2-Methylbenzofuran-3-carbaldehyde is primarily within the cytoplasm and mitochondria. The compound can be directed to specific compartments through targeting signals and post-translational modifications . Within these organelles, 2-Methylbenzofuran-3-carbaldehyde can exert its effects on mitochondrial function and energy metabolism, further influencing cellular activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 2-methylphenol with an appropriate aldehyde source, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-Methylbenzofuran-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: 2-Methylbenzofuran-3-carboxylic acid.
Reduction: 2-Methylbenzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
2-Methylbenzofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3-Methylbenzofuran: The methyl group is positioned differently, affecting its chemical properties and reactivity.
2-Benzofurancarboxaldehyde: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 2-Methylbenzofuran-3-carbaldehyde is unique due to the presence of both a methyl and an aldehyde group on the benzofuran ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other benzofuran derivatives .
Propriétés
IUPAC Name |
2-methyl-1-benzofuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYILGZMAMAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344107 | |
| Record name | 2-Methylbenzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55581-61-8 | |
| Record name | 2-Methylbenzofuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


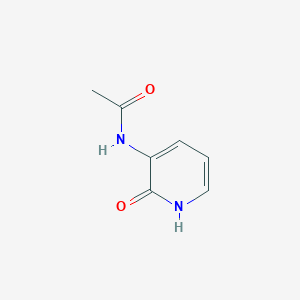
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)
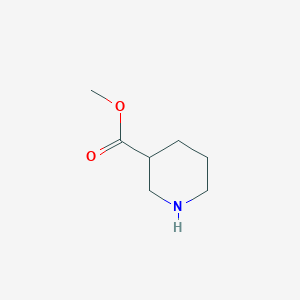
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
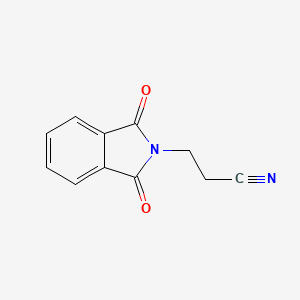
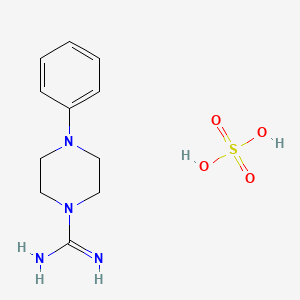
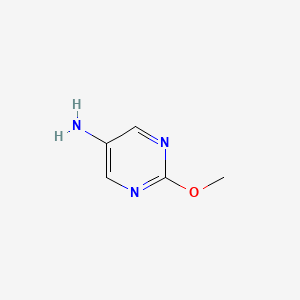
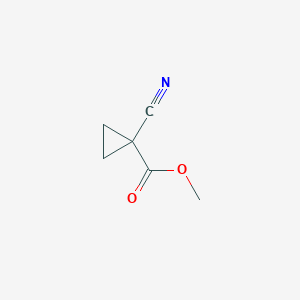
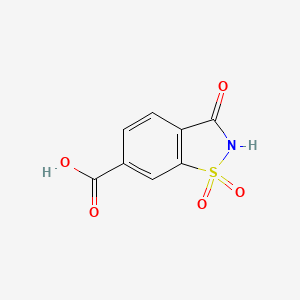
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
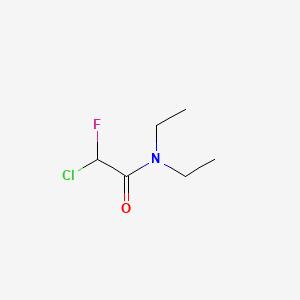
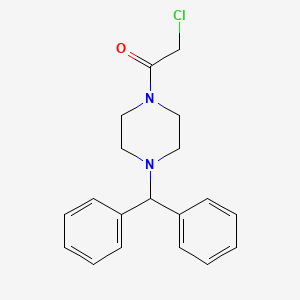
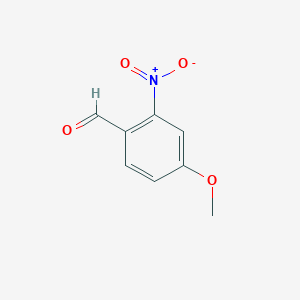
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
